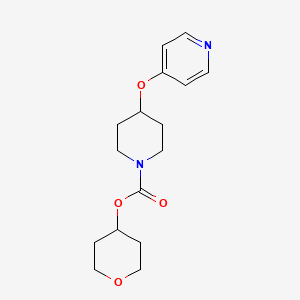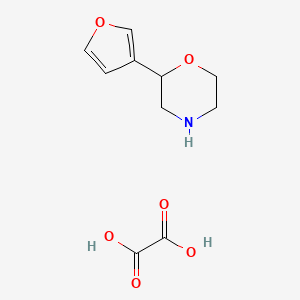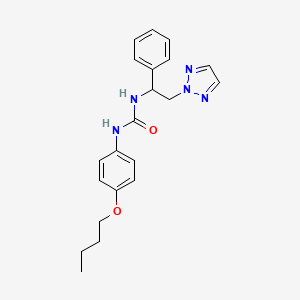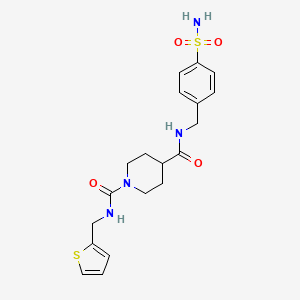
3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide, also known as CES, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Synthetic Methodologies and Chemical Transformations
Azetidine derivatives have been synthesized through various chemical transformations, demonstrating the versatility of these compounds in organic synthesis. For instance, azetidine-2,4-diones were prepared via photocyclization of N-formyl-N-methyl α,β-unsaturated amides, showcasing a method for constructing azetidine rings with high yield through intramolecular hydrogen abstraction (Maruyama et al., 1980). Additionally, N-sulfonylazetidine was polymerized anionically at temperatures above 100°C, indicating the potential for creating novel polymeric materials from azetidine derivatives (Reisman et al., 2020).
Pharmacological and Biological Applications
Azetidine derivatives have been explored for their pharmacological potentials. For example, azetidinyl oxadiazoles have been identified as mGluR5 positive allosteric modulators, suggesting their use in developing treatments for neurological disorders (Packiarajan et al., 2012). Moreover, the synthesis of functionalized N-arylsulfonyl aziridines from α,β-unsaturated esters and other compounds using N,N-dichloroarylsulfonamides as a nitrogen source exemplifies the chemical diversity achievable with azetidine scaffolds, potentially opening new avenues for drug development (Nadir & Singh, 2004).
Material Science and Polymer Chemistry
The polymerization of N-sulfonylazetidine indicates the relevance of azetidine derivatives in material science, particularly in the development of new polymeric materials with unique properties. The formation of semicrystalline and amorphous polymers from N-sulfonylazetidine demonstrates the potential for engineering novel materials with specific thermal and mechanical characteristics (Reisman et al., 2020).
特性
IUPAC Name |
3-cyclohexylsulfonyl-N-(3-methylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-6-5-7-14(10-13)18-17(20)19-11-16(12-19)23(21,22)15-8-3-2-4-9-15/h5-7,10,15-16H,2-4,8-9,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHOASNYRAVHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2633007.png)


![3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2633010.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2633012.png)

![(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2633016.png)




